4-Azidopuromycin

Description

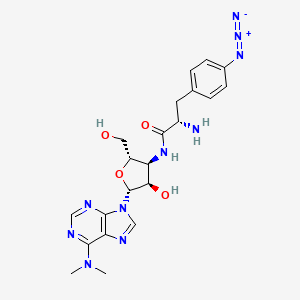

4-Azidopuromycin is a synthetically modified version of puromycin (B1679871), a naturally occurring antibiotic produced by the bacterium Streptomyces alboniger. fermentek.com In the field of translational biology, which focuses on the intricate process of protein synthesis, this compound has emerged as a powerful chemical tool. Its utility stems from its ability to act as a mimic of an aminoacyl-tRNA, the molecule responsible for carrying amino acids to the ribosome during protein elongation. By integrating into the growing polypeptide chain, it effectively halts translation, providing a snapshot of protein synthesis activity. The key to its application as a probe lies in the strategic placement of an azide (B81097) group, which allows for the subsequent attachment of reporter molecules.

Puromycin itself inhibits protein synthesis by acting as an analog of the 3' end of tyrosyl-tRNA. It enters the A-site of the ribosome, where it accepts the nascent polypeptide chain from the P-site. However, because it has a stable amide bond instead of the ester bond found in tRNA, it terminates the elongation process, leading to the release of a truncated, puromycylated peptide.

Over the years, scientists have developed a diverse family of puromycin analogs to expand its experimental applications. fermentek.com These modifications often involve adding functional groups to the puromycin structure to enable detection or purification. While early modifications included radiolabels, the development of analogs with biotin (B1667282) or fluorescent tags has become more common. fermentek.com this compound is a prominent member of this family, alongside other notable analogs like O-propargyl-puromycin (OPP), which features an alkyne group. The primary distinction among these analogs lies in the type of bioorthogonal "handle" they possess, which dictates the subsequent chemical reaction used for labeling.

| Analog | Functional Group | Key Application |

| Puromycin | None (base molecule) | Inhibition of protein synthesis, selection agent. fermentek.com |

| O-propargyl-puromycin (OPP) | Alkyne | Labeling nascent proteins via copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC). |

| This compound | Azide | Labeling nascent proteins via click chemistry with alkyne-modified reporters. |

| Biotinylated Puromycin | Biotin | Affinity purification of nascent polypeptide chains. |

| Fluorescent Puromycin | Fluorophore | Direct visualization of protein synthesis without secondary labeling steps. |

| Photocaged Puromycin | Photolabile group (e.g., NVOC) | Spatiotemporal control of protein synthesis inhibition, activated by light. researchgate.net |

The introduction of an azide (-N3) group to the puromycin structure is a deliberate and strategic modification that unlocks powerful capabilities in chemical biology. The azide group is a key component of "click chemistry," a concept introduced to describe reactions that are highly specific, efficient, and biocompatible.

The primary advantages of using an azide-modified probe like this compound include:

Bioorthogonality : The azide group is chemically inert within biological systems, meaning it does not react with endogenous molecules. acs.org This ensures that the subsequent labeling reaction is highly specific to the azide-tagged proteins.

Click Chemistry Compatibility : The azide serves as a reactive handle for cycloaddition reactions with alkyne-containing molecules. acs.orgidtdna.com The most common of these is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. idtdna.com This reaction is robust and can be performed in aqueous environments at room temperature, making it ideal for biological samples. idtdna.com

Versatility in Detection : Once nascent proteins are tagged with this compound, they can be "clicked" to a variety of alkyne-modified reporter tags. This allows for multiple downstream applications from the same initial experiment, including fluorescent imaging (using fluorescent alkynes) or enrichment for proteomic analysis (using biotin-alkyne).

Small Size : The azide group is small, which minimizes potential interference with the biological process being studied. This allows the modified puromycin to be efficiently incorporated by the ribosome.

This two-step approach—metabolic labeling with the azide-modified probe followed by bioorthogonal ligation to a reporter—provides a powerful method for studying dynamic cellular processes like protein synthesis.

The journey of puromycin from a simple antibiotic to a sophisticated biochemical tool has been marked by key developments. Discovered in the 1950s, its ability to inhibit protein synthesis by mimicking aminoacyl-tRNA was soon elucidated. This mechanism of action immediately positioned it as a valuable tool for studying the ribosome and the fundamentals of translation.

The development of the first puromycin derivatives in the mid-20th century, such as radiolabeled versions, allowed researchers to track its incorporation into peptides. researchgate.net A significant leap forward came with the creation of photoaffinity labels like p-azidopuromycin in the 1980s, which were used to identify specific binding sites within the ribosome's peptidyl transferase center. acs.org

The advent of click chemistry in the early 2000s revolutionized the use of puromycin probes. This led to the synthesis of analogs like O-propargyl-puromycin (OPP) and this compound. These "clickable" probes enabled a new level of sensitivity and specificity in visualizing and isolating newly synthesized proteins in cells, tissues, and even whole organisms. Techniques based on these probes, such as SUrface SEnsing of Translation (SUnSET) which uses anti-puromycin antibodies, and various proteomic methods, have become standard for measuring global protein synthesis rates.

The significance of these probes lies in their ability to provide a direct, real-time measurement of translational activity, which is crucial for understanding cellular responses to stimuli, disease states, and drug treatments. fermentek.com They have been instrumental in diverse fields, including neurobiology, for studying local protein synthesis in neurons, and in cancer research, for investigating dysregulated translation in tumor cells. fermentek.com The continuous evolution of puromycin-derived probes, including recent developments like inherently emissive and photoswitchable versions, ensures their continued importance in advancing the frontiers of translational biology.

Structure

3D Structure

Properties

CAS No. |

67607-41-4 |

|---|---|

Molecular Formula |

C21H26N10O4 |

Molecular Weight |

482.5 g/mol |

IUPAC Name |

(2S)-2-amino-3-(4-azidophenyl)-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]propanamide |

InChI |

InChI=1S/C21H26N10O4/c1-30(2)18-16-19(25-9-24-18)31(10-26-16)21-17(33)15(14(8-32)35-21)27-20(34)13(22)7-11-3-5-12(6-4-11)28-29-23/h3-6,9-10,13-15,17,21,32-33H,7-8,22H2,1-2H3,(H,27,34)/t13-,14+,15+,17+,21+/m0/s1 |

InChI Key |

CJEWMVCPQUAUKL-YXDKPKCJSA-N |

SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Isomeric SMILES |

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)NC(=O)[C@H](CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Canonical SMILES |

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)NC(=O)C(CC4=CC=C(C=C4)N=[N+]=[N-])N)O |

Synonyms |

4-azidopuromycin 6-dimethylamino-9-(3'-deoxy-3'-(p-azido-L-phenylalanylamino)-beta-D-ribofuranosyl)purine p-azidopuromycin para-azidopuromycin |

Origin of Product |

United States |

Molecular Mechanisms of 4 Azidopuromycin Activity at the Ribosome

Mimicry of Aminoacyl-tRNA Structure and Function

4-Azidopuromycin is a synthetic analog of the antibiotic puromycin (B1679871) and functions as a structural mimic of the 3'-end of an aminoacyl-tRNA, which is the molecule that carries an amino acid to the ribosome. This mimicry is fundamental to its mechanism of action. The structure of this compound resembles the tyrosyl-tRNA, with its core consisting of a modified adenosine (B11128) base linked to an amino acid derivative. A key difference, however, lies in the bond connecting the amino acid-like portion to the ribose sugar; in a natural aminoacyl-tRNA, this is a labile ester bond, whereas in this compound, it is a stable amide (peptide) bond. The critical modification in this compound is the presence of an azido (B1232118) (-N3) group on the phenyl ring, which allows it to be used in photoaffinity labeling and click chemistry to study protein synthesis. This structural similarity enables this compound to enter the aminoacyl (A) site of the ribosome, the location where incoming aminoacyl-tRNAs normally bind during protein synthesis. frontiersin.org

Incorporation into Nascent Polypeptide Chains

Once this compound binds to the ribosomal A-site, its free amino group is positioned to participate in peptide bond formation. The ribosome's peptidyl transferase center (PTC) catalyzes the transfer of the growing polypeptide chain from the peptidyl-tRNA (in the P-site) to the A-site-bound this compound. This reaction results in the covalent attachment of this compound to the C-terminus of the nascent polypeptide chain. jenabioscience.com This incorporation effectively "caps" the growing protein, preventing further elongation.

Ribosomal A-Site Interaction and Premature Translational Termination

The incorporation of this compound into the nascent polypeptide chain leads to the premature termination of translation. Unlike a legitimate aminoacyl-tRNA, the this compound molecule, now attached to the peptide, cannot be translocated from the A-site to the P-site. This is due to the stable amide bond that links its components. The stalled ribosome, with the puromycylated polypeptide in the A-site, blocks the entry of the next aminoacyl-tRNA, thereby halting protein synthesis. The ribosome eventually disassembles, releasing the truncated polypeptide chain tagged with this compound. This mechanism of action makes it a potent inhibitor of protein synthesis.

Investigation of this compound Interaction Sites within Ribosomal RNA (rRNA)

The azido group on this compound makes it a powerful photoaffinity labeling probe. Upon exposure to UV light, the azido group becomes highly reactive and forms a covalent bond with nearby molecules, allowing researchers to identify its precise interaction sites within the ribosome, particularly with the ribosomal RNA (rRNA). dntb.gov.ua

Photoaffinity labeling studies have consistently demonstrated that this compound binds within the Peptidyl Transferase Center (PTC) of the large ribosomal subunit (50S in bacteria). The PTC is the catalytic core of the ribosome responsible for forming peptide bonds. frontiersin.org By covalently linking to rRNA components within the PTC, this compound has provided direct evidence for the location of the A-site and has been instrumental in mapping this critical region of the ribosome.

High-resolution mapping using [3H]-p-azidopuromycin has identified specific nucleotides within the Domain V of the bacterial 23S rRNA as direct interaction sites. These experiments have shown site-specific cross-linking to universally conserved residues, notably U-2504 and G-2502 (E. coli numbering). These nucleotides are located in the highly conserved peptidyl transferase loop and are crucial for the function of the A-site. The ability to covalently link this compound to these specific bases confirms their role in positioning the 3' end of the aminoacyl-tRNA for catalysis.

| rRNA Component | Specific Nucleotide (E. coli numbering) | Ribosomal Site | Description of Interaction | Reference |

|---|---|---|---|---|

| 23S rRNA (Domain V) | U-2504 | A-Site / Peptidyl Transferase Center | Identified as a primary site for photoaffinity cross-linking, indicating close proximity to the aminoacyl moiety of the A-site-bound molecule. | |

| 23S rRNA (Domain V) | G-2502 | A-Site / Peptidyl Transferase Center | Identified as a site for photoaffinity cross-linking, confirming its position within the functional core of the PTC. |

Integration of 4 Azidopuromycin with Bioorthogonal Chemical Strategies

Fundamental Principles of Bioorthogonal Chemistry in Protein Labeling

Bioorthogonal chemistry enables the study of biomolecules like proteins in their natural environment through a two-step process. news-medical.net First, a biomolecule is tagged with a chemical reporter group, such as the azide (B81097) group in 4-Azidopuromycin. eurjchem.com This reporter is then selectively targeted by a probe carrying a complementary functional group, leading to a stable covalent bond. This approach has revolutionized the study of protein dynamics, interactions, and functions within live cells and organisms. eurjchem.com

The azide group is a cornerstone of bioorthogonal chemistry due to its unique properties. nih.gov It is small, metabolically stable, and absent in most biological systems, which prevents unwanted side reactions. mdpi.com Azides act as soft electrophiles, reacting selectively with soft nucleophiles like phosphines or with strained alkynes. nih.gov This selective reactivity forms the basis of several key bioorthogonal ligation reactions. mdpi.com

Two primary azide-based bioorthogonal reactions are the Staudinger ligation and azide-alkyne cycloadditions. mdpi.com The Staudinger ligation involves the reaction of an azide with a phosphine (B1218219) to form an amide bond. mdpi.com While highly selective, its slow reaction kinetics can be a drawback. Azide-alkyne cycloadditions, which produce stable triazole rings, have become more prevalent due to their generally faster reaction rates. nih.gov

For a chemical reaction to be considered bioorthogonal and suitable for use in living systems, it must meet several stringent criteria:

Selectivity: The reaction must be highly selective, occurring only between the intended reactive partners and not with any endogenous functional groups found in the complex cellular environment. eurjchem.com

Biocompatibility: The reactants and the resulting linkage must be non-toxic and not disrupt the normal chemical processes of the organism.

Kinetics: The reaction must proceed at a reasonable rate at physiological temperatures and pH, even at the low concentrations typical of biological systems.

Stability: Both the reactants and the final product must be stable in the aqueous physiological environment.

Inertness: The functional groups involved should not be naturally present in the biological system to avoid interference. eurjchem.com

Azide Reactivity in Bioorthogonal Ligation Reactions

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound Conjugates

The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry," is a highly efficient reaction that forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. This reaction proceeds readily under mild, aqueous conditions, making it suitable for modifying biomolecules. plos.org

When this compound is incorporated into newly synthesized proteins, the azide group serves as a handle for CuAAC. These azide-labeled proteins can then be reacted with alkyne-bearing reporter tags. The reaction is catalyzed by a copper(I) source, which is often generated in situ from a copper(II) salt like copper(II) sulfate (B86663) and a reducing agent such as sodium ascorbate. To prevent cellular damage from copper ions and improve reaction efficiency, copper-chelating ligands are employed. escholarship.org

| Ligand | Description |

| TBTA | Tris(benzyltriazolylmethyl)amine is a common ligand but has low water solubility, often requiring the use of organic co-solvents like DMSO. plos.org |

| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine is a water-soluble ligand that allows for efficient CuAAC in aqueous buffers without the need for organic solvents that could be detrimental to protein activity. plos.org |

The CuAAC reaction with this compound-labeled proteins allows for their conjugation to a wide variety of alkyne-functionalized probes for downstream analysis.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with this compound

A significant advancement in bioorthogonal chemistry was the development of strain-promoted azide-alkyne cycloaddition (SPAAC). This reaction eliminates the need for a cytotoxic copper catalyst by using a strained cyclooctyne (B158145) that reacts spontaneously with an azide. The driving force for this reaction is the release of ring strain in the cyclooctyne. magtech.com.cn

The absence of a copper catalyst makes SPAAC particularly well-suited for applications in living cells and organisms where copper toxicity is a concern. Proteins labeled with this compound can be directly and efficiently conjugated to probes functionalized with a strained alkyne.

A variety of strained alkyne reagents have been developed for SPAAC, each with different reactivity and stability profiles. researchgate.net Dibenzocyclooctyne (DBCO), also known as ADIBO, is one of the most widely used due to its high reactivity with azides and stability in aqueous environments.

The reaction between a DBCO-functionalized probe and an azide-labeled protein is highly efficient and specific, forming a stable triazole linkage. However, the bulkiness and hydrophobicity of DBCO can sometimes lead to aggregation of the labeled cargo. This has led to the development of other cyclooctyne derivatives with improved properties.

| Strained Alkyne Reagent | Abbreviation | Key Features |

| Dibenzocyclooctyne | DBCO / ADIBO | High reactivity, good stability, widely used. |

| Bicyclononyne | BCN | A commonly used cyclooctyne for intracellular experiments. researchgate.net |

| Biarylazacyclooctynone | BARAC | Exhibits exceptional reaction kinetics, suitable for in vivo imaging at low concentrations. magtech.com.cn |

Conjugation with Reporter Tags for Downstream Analysis

Once proteins are labeled with this compound, the azide group can be conjugated to a variety of reporter tags via CuAAC or SPAAC. The choice of reporter tag depends on the intended downstream application.

These reporter tags are typically functionalized with a reactive partner for the azide—either a terminal alkyne for CuAAC or a strained alkyne (like DBCO) for SPAAC. jenabioscience.com This modular approach allows for a wide range of analyses of newly synthesized proteins.

Common Reporter Tags and Their Applications:

Fluorophores: Molecules like fluorescein, rhodamine, and cyanine (B1664457) dyes can be attached to visualize the localization of new protein synthesis within cells using fluorescence microscopy. jenabioscience.com

Biotin (B1667282): The high-affinity interaction between biotin and streptavidin or avidin (B1170675) allows for the enrichment and purification of newly synthesized proteins from complex cellular lysates. These purified proteins can then be identified and quantified using mass spectrometry.

Affinity Handles: Other small molecules or tags can be conjugated to facilitate specific purification or detection methods.

This ability to conjugate various reporter tags makes this compound a versatile tool for studying the dynamics of protein synthesis in diverse biological contexts.

Fluorescent Dyes for Imaging Applications

The conjugation of fluorescent dyes to this compound-labeled proteins allows for the direct visualization of newly synthesized proteins within cells and tissues. This technique, a form of FUNCAT (Fluorescent Non-Canonical Amino Acid Tagging), provides spatio-temporal information on global protein synthesis, enabling researchers to see where and when proteins are being made in response to various stimuli or during specific cellular processes. mpg.de

Following the incorporation of this compound into nascent proteins, cells are fixed, permeabilized, and treated with an alkyne- or DBCO-functionalized fluorescent dye. jenabioscience.commpg.de The click reaction covalently attaches the fluorophore to the azide handle on the newly synthesized proteins. These labeled proteins can then be imaged using fluorescence microscopy. jenabioscience.com A wide variety of fluorescent dyes with different spectral properties can be used, allowing for multicolor imaging experiments.

Research Findings:

Researchers have utilized this strategy to monitor protein synthesis in various contexts. For instance, the technique has been adapted to visualize changes in protein synthesis in response to neuronal activity, cellular stress, and developmental changes in whole organisms like larval zebrafish. mpg.de By using photoactivatable fluorescent dyes, scientists can gain even finer temporal control, activating fluorescence in specific regions of a cell at precise times. The choice of fluorophore is critical and depends on the specific application, considering factors like brightness, photostability, and cell permeability. Quantum dots have also been employed as fluorescent labels due to their superior brightness and photostability compared to traditional organic dyes.

| Fluorophore Class | Example Dye | Reactive Group for Click Chemistry | Excitation/Emission (nm, approx.) | Key Features | Reference |

|---|---|---|---|---|---|

| Xanthene | Fluorescein (FITC) | Alkyne, DBCO | 495/525 | Widely used, green emission. | |

| Xanthene | Tetramethylrhodamine (TAMRA) | Alkyne | 555/580 | Bright, photostable, orange-red emission. | |

| Cyanine | Alexa Fluor 488 | Alkyne, DBCO | 495/519 | Bright and photostable, pH-insensitive. | mpg.de |

| Cyanine | Cy5 | DBCO | 650/670 | Near-infrared (NIR) emission, suitable for in vivo imaging. | |

| BODIPY | BODIPY FL | Alkyne | 502/510 | Sharp emission peak, relatively insensitive to solvent polarity. | |

| Janelia Fluor Dyes | Janelia Fluor 549 | Alkyne, DBCO | 549/571 | Exceptionally bright and photostable, suitable for super-resolution. |

Biotinylation for Affinity Purification

The second major application of this compound's bioorthogonal handle is its use in affinity purification of nascent proteins. jenabioscience.com In this approach, an alkyne- or DBCO-functionalized biotin molecule is "clicked" onto the azide-tagged proteins. Biotin has an exceptionally high affinity for the protein streptavidin (or avidin), which can be immobilized on a solid support like agarose (B213101) or magnetic beads.

This strong and specific interaction allows for the selective capture and enrichment of the newly synthesized, biotinylated proteins from a complex cellular lysate. After capturing the proteins on the streptavidin resin and washing away non-specifically bound proteins, the enriched nascent proteome can be eluted and analyzed. protocols.io This method, a form of BONCAT (Bioorthogonal Non-Canonical Amino Acid Tagging), is a powerful tool for proteomic studies, enabling the identification and quantification of proteins synthesized under specific conditions or within a defined time window.

Research Findings:

The combination of this compound labeling and biotin-streptavidin purification has been instrumental in identifying proteins synthesized in response to various cellular stresses, such as heat shock, osmotic stress, and salt stress in plants. To improve the recovery of purified proteins, researchers have developed cleavable biotin probes. These probes contain a linker between the biotin tag and the alkyne group that can be broken under specific, mild conditions (e.g., by a chemical reagent or light). nih.gov This allows for the release of the captured proteins from the streptavidin beads without using harsh, denaturing conditions that might interfere with downstream analysis, such as mass spectrometry. This approach also reduces contamination from endogenously biotinylated proteins or peptides from the resin itself.

Applications of 4 Azidopuromycin in Advanced Translational Research

Quantitative Analysis of Nascent Protein Synthesis

A primary application of 4-Azidopuromycin is the quantitative measurement of protein synthesis. Unlike methods that rely on the incorporation of amino acid analogs, puromycin-based techniques are not significantly affected by endogenous amino acid pools or the specific amino acid composition of proteins, making them reliable for assessing global translation.

A significant advantage of this compound is its ability to reveal the spatial and temporal dynamics of protein synthesis. jenabioscience.comthermofisher.com Following a pulse-labeling with the compound, cells can be fixed and the azide-tagged nascent proteins can be visualized within the cell using fluorescence microscopy after a click reaction with a fluorescent dye. This allows researchers to pinpoint where new proteins are being synthesized, for example, in specific subcellular compartments like the nucleus or at synapses in neurons.

Furthermore, by varying the timing and duration of the this compound pulse, "pulse-chase" experiments can be designed to track the fate of newly synthesized proteins over time. thermofisher.com This provides high temporal resolution, enabling the study of rapid changes in translation in response to external signals or during specific phases of the cell cycle. This spatiotemporal information is critical for understanding processes like memory consolidation, where localized protein synthesis is essential, and for dissecting the complex orchestration of gene expression.

Monitoring Global Protein Production Rates

Proteome-Wide Profiling of Actively Translating Polypeptides

Beyond global measurements, this compound enables the specific identification and profiling of the entire set of actively translating polypeptides, known as the "translatome." This approach offers a direct measurement of gene expression at the protein level, which can differ significantly from mRNA levels. elifesciences.org

To identify the specific proteins being synthesized, the azide (B81097) tag of incorporated this compound is exploited for affinity purification. After cell lysis, a click reaction is performed to attach a biotin-alkyne tag to the nascent proteins. These biotinylated proteins can then be selectively captured from the complex cellular lysate using streptavidin-coated beads. This enrichment step is crucial as it separates the newly made proteins from the vast excess of pre-existing proteins. caltech.edu

A challenge with this method is the co-purification of non-specific protein binders to the beads, which can complicate data analysis. To overcome this, advanced techniques have been developed, such as incorporating cleavable linkers between the biotin (B1667282) tag and the nascent protein, which allows for the specific elution of only the captured proteins, significantly reducing background noise. Another strategy involves combining the puromycin (B1679871) analog pulse with stable isotope labeling by amino acids in cell culture (SILAC) to distinguish bona fide nascent proteins from contaminants. Following purification, the proteins are digested into peptides and identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This workflow allows for the proteome-wide identification of hundreds to thousands of newly synthesized proteins within a short time frame. caltech.edu

| Step | Description | Purpose | Key Considerations | Reference |

|---|---|---|---|---|

| 1. Metabolic Labeling | Cells are incubated with this compound for a defined period (pulse-labeling). | Incorporate the azide tag into the C-terminus of newly synthesized proteins. | Pulse duration determines the temporal window of protein synthesis being analyzed. | jenabioscience.com |

| 2. Cell Lysis | Cells are harvested and lysed to release total cellular proteins. | Create a protein lysate containing both pre-existing and newly synthesized proteins. | Lysis buffer must be compatible with the subsequent click reaction. | |

| 3. Click Chemistry | An alkyne-biotin tag is covalently attached to the azide-modified nascent proteins. | To add a high-affinity handle (biotin) for purification. | Reaction conditions must be optimized for efficiency and to avoid protein degradation. | |

| 4. Affinity Purification | Biotinylated proteins are captured from the lysate using streptavidin-coated magnetic beads or resin. | To selectively enrich nascent proteins and remove abundant, pre-existing proteins. | Non-specific binding is a major challenge; washing steps and cleavable linkers can improve specificity. | |

| 5. Elution & Digestion | Captured proteins are released from the beads and digested into peptides using proteases (e.g., trypsin). | To prepare the protein sample for mass spectrometry analysis. | On-bead digestion is common, but elution using cleavable linkers provides a cleaner sample. | |

| 6. LC-MS/MS Analysis | The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry. | To identify and quantify the individual peptides, and thus the original proteins. | Data analysis requires specialized software to match spectra to peptide sequences in a database. |

In complex tissues containing multiple cell types, understanding which cells are responsible for specific protein synthesis events is critical. elifesciences.org Techniques using this compound can be adapted to achieve cell-type resolution. One approach combines labeling with fluorescence-activated cell sorting (FACS). Cells from a dissociated tissue are first labeled with cell-type-specific surface antibodies and then permeabilized for the click reaction with a fluorescent dye. The desired cell population can then be sorted and analyzed for its translational activity.

A more advanced method for achieving cell-type specificity in intact organisms or tissues involves expressing tagged ribosomal proteins under the control of a cell-type-specific promoter. elifesciences.org This technique, known as Ribo-seq, allows for the immunoprecipitation of ribosomes (and their associated nascent polypeptides) specifically from the cells of interest. Combining this genetic targeting with puromycin-based labeling can provide a highly specific profile of translation within a defined cell population in its native environment. elifesciences.org These methods are invaluable for neuroscience, immunology, and developmental biology, where the functions of individual cell types within a heterogeneous population are of primary interest. elifesciences.org

Identification of Newly Synthesized Proteins by Mass Spectrometry (LC-MS/MS)

Studies of Translational Dynamics and Regulation

The ability to quantitatively profile the nascent proteome with high temporal resolution makes this compound a powerful tool for studying the dynamics and regulation of translation. jenabioscience.com Cells constantly adjust their protein synthesis in response to developmental cues, environmental stress, and pharmacological agents. By comparing the nascent proteomes of cells under different conditions, researchers can identify proteins whose translation is specifically up- or down-regulated.

For instance, studies have used puromycin analogs to investigate the immediate translational responses to transcription inhibitors, revealing how the synthesis of specific proteins, such as ribosomal proteins and signaling molecules, is rapidly repressed. This approach has also been used to dissect the effects of drugs that target signaling pathways controlling translation, such as the mTOR pathway. By identifying the specific proteins whose synthesis is altered, these experiments provide mechanistic insights into how cells regulate proteostasis and respond to therapeutic interventions. This detailed understanding of translational control is fundamental to fields ranging from cancer biology to neurobiology.

Analysis of Translational Responses to Cellular Stimuli and Stress

Cells respond to a variety of stimuli and stressors by rapidly remodeling their proteome, a process largely controlled at the level of mRNA translation. This compound allows researchers to specifically label and quantify the proteins being synthesized during a stress response, providing a snapshot of this translational reprogramming.

When cells face adverse conditions such as nutrient deprivation, oxidative stress, extreme temperatures, or pathogen infection, they activate conserved stress response pathways. atlanticoer-relatlantique.ca A key mechanism is the Integrated Stress Response (ISR), which is triggered by various stressors and leads to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This event causes a global reduction in the synthesis of most proteins to conserve energy but paradoxically promotes the selective translation of specific mRNAs that encode crucial proteins for cell survival and stress adaptation, such as the transcription factor ATF4.

By using this compound to tag nascent proteins during a specific stress event, researchers can isolate and identify these selectively translated proteins using mass spectrometry. This approach has been crucial in understanding how cells prioritize the synthesis of protective proteins, such as heat shock proteins (HSPs) like Hsp40 and Hsp90, during thermal or pathogenic stress. nih.gov Studies have shown that under various stress conditions, the expression of these chaperones is significantly upregulated to manage denatured proteins and restore cellular homeostasis. nih.govbiorxiv.org

| Cellular Stimulus/Stress | Key Signaling Pathway(s) | General Translational Response | Selectively Translated Proteins (Examples) | Research Application of this compound |

| Nutrient/Amino Acid Deprivation | GCN2-eIF2α, mTORC1 inhibition | Global translation attenuation | ATF4, Amino Acid Transporters | Quantifying the synthesis of adaptive proteins during starvation. |

| ER Stress (Unfolded Proteins) | PERK-eIF2α | Global translation attenuation | ATF4, GADD34, CHOP | Identifying proteins synthesized to resolve ER stress or trigger apoptosis. mdpi.com |

| Viral Infection | PKR-eIF2α | Global translation attenuation | Antiviral factors, Stress proteins | Profiling host and viral protein synthesis during infection. |

| Heat/Cold Shock | Heat Shock Response (HSR) | Global translation attenuation | Heat Shock Proteins (e.g., Hsp40, Hsp90) | Measuring the induction of specific chaperones in response to thermal stress. nih.gov |

| Oxidative Stress | Nrf2, ISR | Global translation attenuation | Antioxidant enzymes, Repair proteins | Characterizing the proteomic response to oxidative damage. atlanticoer-relatlantique.ca |

Elucidation of Regulatory Networks Governing Protein Synthesis

The regulation of protein synthesis is a complex process governed by intricate networks of signaling molecules, translation factors, and RNA-binding proteins. This compound provides a method to dissect these networks by capturing the direct output of the translational machinery—the nascent proteome—under various conditions.

Two major signaling hubs that control translation are the mTORC1 and ISR pathways. The mTORC1 pathway, when active, promotes protein synthesis by phosphorylating targets like 4E-BP1 and S6K1, which unleashes cap-dependent translation. mdpi.com Conversely, stresses that inactivate mTORC1 lead to a decrease in global protein synthesis. aging-us.com The ISR, through eIF2α phosphorylation, also represses global translation but allows for cap-independent translation of certain mRNAs, often those containing upstream open reading frames (uORFs).

| Regulatory Pathway | Key Kinase/Factor | Primary Effect on Translation | Method of Investigation with this compound |

| mTORC1 Signaling | mTOR | Promotes cap-dependent translation via 4E-BP1 and S6K phosphorylation. mdpi.com | Labeling nascent proteins after treatment with mTOR inhibitors (e.g., rapamycin) to identify mTOR-sensitive translatomes. |

| Integrated Stress Response (ISR) | GCN2, PERK, PKR, HRI | Attenuates global translation via eIF2α phosphorylation; allows selective mRNA translation. | Identifying proteins synthesized during ISR activation (e.g., by tunicamycin) to find stress-specific targets like ATF4. |

| Cap-Independent Translation | IRES, uORFs | Allows translation initiation when cap-dependent mechanisms are inhibited. | Isolating nascent proteins under stress conditions to identify those translated via IRES elements (e.g., Hsp90). biorxiv.org |

| RNA-Binding Proteins (RBPs) | FMRP, SMN | Can repress or enhance the translation of specific mRNA targets. | Immunoprecipitation of a specific RBP followed by this compound labeling to identify its direct translational targets. |

Functional Characterization of Ribosomal Heterogeneity and Specificity

The long-held view of the ribosome as a uniform and passive protein synthesis machine has been replaced by the concept of "specialized ribosomes." This paradigm suggests that ribosomes can be heterogeneous in their composition, which in turn allows them to preferentially translate specific subsets of mRNAs. This heterogeneity can arise from variations in ribosomal proteins (RPs), post-transcriptional modifications of ribosomal RNA (rRNA), and the association of different ribosome-associated proteins (RAPs).

This compound is a powerful tool for investigating the functional consequences of this heterogeneity. By combining RP-specific affinity purification with this compound-based labeling, it is possible to isolate a specific ribosome subpopulation and identify the nascent proteins it is actively synthesizing. For example, researchers can tag a specific ribosomal protein (e.g., RPL10A) and pull down only the ribosomes containing it. Subsequent treatment with this compound allows for the labeling and identification of the proteins being made exclusively by this "specialized" ribosome pool.

These studies have revealed that ribosomes with different RP compositions can indeed favor the translation of mRNAs involved in specific cellular processes like metabolism, cell cycle control, and development. Similarly, rRNA modifications like pseudouridylation can alter ribosome function and are implicated in tuning the translation of stress-response genes. This layer of regulation adds significant complexity to gene expression, and this compound is a key reagent for functionally decoding it.

| Source of Heterogeneity | Description | Functional Consequence | Investigational Approach using this compound |

| Ribosomal Protein (RP) Stoichiometry/Paralogs | Variation in the presence or type of specific RPs (e.g., RPS25, RPL38, RPL10A) in the ribosome structure. | Preferential translation of specific mRNA subpools, such as Hox genes or cell cycle regulators. | Affinity purification of endogenously tagged RPs to isolate a ribosome subset, followed by nascent chain labeling to identify its specific translatome. |

| rRNA Post-Transcriptional Modifications | Differences in rRNA modifications like 2'-O-methylation and pseudouridylation. | Can enhance structural stability and influence the translation of specific mRNAs, such as those with IRES elements. | Isolate ribosomes with specific rRNA modifications (via antibody or enzymatic methods) and use this compound to identify the proteins they synthesize. |

| RP Post-Translational Modifications (PTMs) | PTMs on ribosomal proteins, such as phosphorylation, ubiquitination (NEDD8, UFM1), or O-GlcNAcylation. | Can alter ribosome stability, promote stress granule assembly, or regulate the degradation of stalled nascent chains. | Immunoprecipitate ribosomes with a specific PTM and identify the associated nascent chains via this compound labeling and mass spectrometry. |

| Ribosome-Associated Proteins (RAPs) | Dynamic binding of non-ribosomal proteins (e.g., FMRP, importins) to the ribosome. | Can repress translation of specific mRNAs or assist in the co-translational folding and transport of nascent proteins. | Use Selective Ribosome Profiling (SeRP) on a tagged RAP to identify ribosome-nascent chain complexes it binds to, with this compound as a potential tool for nascent chain capture. |

Investigation of Co-Translational Protein Modifications

Proteins often undergo chemical modifications that are crucial for their final structure and function. fmi.ch While many of these post-translational modifications (PTMs) occur after the protein has been fully synthesized and released from the ribosome, a significant number of modifications happen co-translationally—while the nascent polypeptide chain is still emerging from the ribosome exit tunnel. numberanalytics.com These early modifications can influence protein folding, complex assembly, and cellular targeting. numberanalytics.com

Investigating these transient events is challenging, but this compound provides a robust method for capturing ribosome-nascent chain complexes (RNCs) for analysis. By adding this compound to cell lysates, translation is terminated, and the nascent chains are tagged. These RNCs can then be purified, often by ultracentrifugation through a sucrose (B13894) cushion. The attached nascent proteins, along with any co-translational modifications, can be released and analyzed by mass spectrometry.

This technique allows for the identification of a wide range of co-translational modifications, including phosphorylation, glycosylation, and lipidation. numberanalytics.com For example, studies can reveal "cryptic" phosphorylation sites that are only accessible during the folding process on the ribosome and may be critical for regulating protein stability. By providing a snapshot of the modification status of a protein before its synthesis is complete, this compound helps to uncover the earliest steps in a protein's life cycle and how these events are integrated with the process of translation itself.

| Type of Co-Translational Modification | Description | Biological Function | Method of Investigation |

| N-terminal Modification | Cleavage of the initiator methionine; N-terminal acetylation. fmi.ch | Affects protein stability and function (N-degron pathway). | Analysis of this compound-tagged nascent chains by mass spectrometry to determine N-terminal processing state. |

| Phosphorylation | Addition of phosphate (B84403) groups to Ser, Thr, or Tyr residues on the emerging polypeptide. numberanalytics.comnumberanalytics.com | Can regulate protein folding, stability, and early signaling events. | Enrichment of RNCs followed by phosphoproteomic analysis of the nascent chains. |

| Glycosylation | Attachment of oligosaccharides (e.g., N-linked glycosylation) as the protein enters the endoplasmic reticulum lumen. | Crucial for proper folding, quality control, and targeting of secretory and membrane proteins. | Capture of RNCs associated with the ER translocon and analysis of nascent chain glycosylation status. |

| Lipidation | Covalent attachment of lipid moieties like myristoyl or palmitoyl (B13399708) groups. | Anchors proteins to membranes and facilitates protein-protein interactions. | Isolation of nascent chains and detection of lipid modifications using specific chemical probes or mass spectrometry. |

| Disulfide Bond Formation | Oxidation of cysteine residues to form disulfide bridges in the oxidizing environment of the ER. fmi.ch | Stabilizes the tertiary and quaternary structure of secreted and cell-surface proteins. | Analysis of RNCs under non-reducing conditions to map co-translational disulfide bond formation. |

Methodological Frameworks Employing 4 Azidopuromycin

Non-Radioactive Metabolic Labeling Approaches

Historically, the study of global protein synthesis relied on radioactive metabolic labeling with isotopes like ³⁵S-methionine. However, the safety concerns and handling requirements of radioactive materials prompted the development of non-radioactive alternatives. 4-Azidopuromycin has emerged as a key reagent in this safer, more accessible approach.

Metabolic labeling involves the introduction of a tagged chemical analog of a natural molecule, such as an amino acid, into living cells. The cell's own machinery then incorporates this analog into newly synthesized biomolecules. In the case of this compound, this cell-permeable molecule acts as an analog of puromycin (B1679871). jenabioscience.com It enters the cell and is incorporated into the C-terminus of translating polypeptide chains, effectively halting translation. jenabioscience.com

The key feature of this compound is its azide (B81097) group. This functional group allows for a highly specific chemical reaction known as "click chemistry." The azide-labeled proteins can be tagged with a variety of reporter molecules, such as biotin (B1667282) for purification or fluorescent dyes for imaging, through a copper-free click reaction with molecules like DBCO-modified biotin or fluorescent dyes. jenabioscience.com A significant advantage of this method over some other non-radioactive techniques, like those using methionine analogs, is that it does not require a methionine-free medium.

Puromycilation-Based Assays for Translational Assessment

Puromycilation-based assays are a powerful application of this compound for assessing the rate of protein synthesis, also known as translational efficiency. The core principle lies in the ability of puromycin and its analogs to be incorporated into nascent polypeptide chains, leading to their premature termination. The amount of incorporated puromycin analog serves as a direct measure of the number of actively translating ribosomes.

The azide group on this compound facilitates the quantification and visualization of this incorporation. Following the labeling of nascent proteins with this compound, the azide-tagged polypeptides can be reacted with a fluorescent probe via click chemistry. The resulting fluorescence intensity is directly proportional to the amount of newly synthesized protein, providing a quantitative assessment of translational activity within the cell. This method offers a more direct measurement of protein synthesis compared to indirect methods like DNA and mRNA microarrays, which measure transcript levels but not their translation into protein.

Affinity Purification Strategies for Nascent Proteins

The ability to isolate and identify newly synthesized proteins is crucial for understanding cellular responses to various stimuli and conditions. This compound provides a robust method for the affinity purification of these nascent proteins. vulcanchem.com Affinity purification is a technique that isolates a protein of interest based on its specific binding to a ligand that is immobilized on a solid support.

In this context, after cells are treated with this compound, the azide-tagged nascent proteins are captured. jenabioscience.com Through click chemistry, a biotin molecule can be attached to the azide group. jenabioscience.com Biotin has a very strong and specific interaction with streptavidin, which can be immobilized on beads or a column. When the cell lysate containing the biotinylated nascent proteins is passed over the streptavidin support, the nascent proteins are captured, while other cellular components are washed away. The purified nascent proteins can then be eluted and identified using techniques like mass spectrometry. vulcanchem.com This allows for the specific identification of the proteins that were being actively synthesized during the labeling period.

Integration with Ribosome Profiling (Ribo-seq) Methodologies

Ribosome profiling, or Ribo-seq, is a high-throughput sequencing technique that provides a snapshot of all the ribosomes actively translating mRNAs in a cell at a specific moment. This powerful method allows researchers to determine which genes are being translated and at what rate. The integration of this compound-based techniques with Ribo-seq offers a multi-faceted view of translation.

Capture and Sequencing of Ribosome-Protected Fragments

The fundamental principle of Ribo-seq is the isolation and sequencing of mRNA fragments that are protected by ribosomes from nuclease digestion. These ribosome-protected fragments (RPFs), typically around 28-30 nucleotides in length, represent the exact portion of the mRNA that was occupied by a ribosome at the time of cell lysis. unimi.it The process involves treating cell lysates with a nuclease that degrades all RNA not shielded by ribosomes. The resulting RPFs are then isolated, converted into a cDNA library, and sequenced using next-generation sequencing (NGS). eclipsebio.com

While Ribo-seq itself does not directly use this compound, the data obtained from Ribo-seq can be powerfully combined with data from this compound-based nascent protein purification. This combination allows for a direct correlation between the mRNAs being translated (from Ribo-seq) and the actual proteins being produced (from purified nascent chains).

Analysis of Ribosome Occupancy and Translational Efficiency

A key metric derived from Ribo-seq data is ribosome occupancy, which is the density of ribosomes on a particular mRNA transcript. eclipsebio.com This is often used as a proxy for the rate of protein synthesis for that specific gene. By comparing the number of ribosome footprint reads for a gene to the total number of mRNA transcripts for that same gene (obtained from parallel RNA-seq experiments), researchers can calculate a translational efficiency (TE) score. This TE value provides a more accurate picture of gene expression regulation than mRNA abundance alone, as it accounts for post-transcriptional control mechanisms that affect translation. Changes in TE can indicate that a gene's protein output is being regulated at the level of translation initiation or elongation. nih.gov

The combination of Ribo-seq and this compound-based methods provides a comprehensive analysis of the translatome. For instance, researchers can identify which mRNAs show high ribosome occupancy (from Ribo-seq) and then confirm the synthesis and identity of the corresponding proteins through affinity purification of this compound-labeled nascent chains.

High-Resolution Imaging Techniques with Fluorescently Tagged this compound

The ability to visualize the spatial and temporal dynamics of protein synthesis within a cell is essential for understanding cellular function. this compound, when coupled with fluorescent tags, enables high-resolution imaging of nascent protein synthesis. vulcanchem.com

After labeling cells with this compound, the azide-modified proteins can be reacted with a fluorescent dye that contains a compatible reactive group for click chemistry. jenabioscience.com This allows for the direct visualization of newly synthesized proteins using various fluorescence microscopy techniques. This approach can reveal the subcellular locations where protein synthesis is most active and how this activity changes in response to different cellular signals or stresses. Advanced imaging techniques, such as confocal microscopy, can provide detailed three-dimensional images of nascent protein distribution within intact cells and tissues. This provides a powerful visual dimension to the quantitative data obtained from other methods like puromycilation assays and ribosome profiling.

| Research Finding | Method | Organism/Cell Line | Key Insight |

| Depletion of SETD2 and METTL14 leads to a global reduction in RNA translation. nih.gov | Ribosome Profiling | HepG2 cells | H3K36me3 and m6A RNA modification are linked to translational control. nih.gov |

| Translational regulation governs the metabolic profile of effector T cells. unimi.it | Ribosome Profiling | Human CD4+ Th1 cells | The metabolism of glucose, fatty acids, and pentose (B10789219) phosphates is controlled at the translational level. unimi.it |

| Translation regulatory networks can buffer gene regulatory divergence. | Ribosome Profiling | S. cerevisiae, S. paradoxus, and their F1 hybrid | Ribosome occupancy is less prone to misexpression than mRNA abundance, particularly for cell cycle genes. |

| A novel method for simultaneous measurement of nascent RNA synthesis and translation was developed. | 4-thiouridine (4sU) metabolic RNA labeling and translating ribosome affinity purification (TRAP) | Mammalian cells | Acute unfolded protein response (UPR) in the endoplasmic reticulum (ER) dynamically reprograms both nascent RNA synthesis and translation. |

Live-Cell Imaging of Protein Synthesis

This compound serves as a valuable tool for visualizing newly synthesized proteins within living cells. This puromycin analog is cell-permeable and becomes incorporated into the C-terminus of elongating polypeptide chains during translation, effectively halting the process. jenabioscience.com The incorporated this compound possesses an azide group that can be detected through bioorthogonal chemistry, specifically copper-free click chemistry. This reaction allows for the covalent attachment of a fluorescent probe, such as a DBCO-modified fluorescent dye, to the azide group, enabling the visualization of nascent proteins via microscopy. jenabioscience.comjenabioscience.com

A key advantage of using this compound and similar analogs is that it circumvents the need for methionine-free media, which is a requirement for some other protein labeling methods. Researchers have successfully utilized puromycin analogs for multiplexed imaging, allowing for the labeling of different protein populations within the same live cell. This capability, combined with techniques like fluorescence correlation spectroscopy, facilitates quantitative measurements of protein dynamics in real-time.

The application of these puromycin analogs extends to various mammalian cell types, including neuronal cells, providing insights into the complex processes of protein synthesis and dynamics in different cellular environments.

Table 1: Research Findings in Live-Cell Imaging with this compound and Analogs

| Finding | Methodology | Cell/Organism Model | Reference |

|---|---|---|---|

| Visualization of newly synthesized proteins. | Incorporation of this compound followed by copper-free click chemistry with a fluorescent dye. | Both fixed and live cells. | |

| Multiplexed imaging of different protein populations. | Use of mutually orthogonal puromycin analogs. | Live mammalian cells, including neurons. | |

| Quantitative measurement of protein dynamics. | Fluorescence correlation spectroscopy following labeling with puromycin analogs. | Live-cell environments. | |

| Copper-free detection of nascent proteins. | 5'-Azido-puromycin incorporation and subsequent labeling with DBCO-modified fluorescent dyes. | HeLa cells. | jenabioscience.com |

In vitro and in vivo Experimental Models for this compound Application

The utility of puromycin and its analogs, including this compound, extends to a variety of in vitro and in vivo experimental models to study protein synthesis.

In vitro models provide a controlled environment to investigate fundamental cellular processes. Cell-free in vitro transcription/translation (IVTT) systems, for instance, offer a rapid method for synthesizing proteins from a DNA template, bypassing the complexities of cell-based expression. neb.com In the context of protein synthesis studies, in vitro experiments have been conducted on isolated ribosomes from organisms like Escherichia coli and the archaeon Haloferax gibbonsii to probe the binding site of puromycin within the peptidyl-transferase center. sci-hub.se For example, the derivative [3H]-p-azidopuromycin was crosslinked to specific ribosomal RNA positions upon UV irradiation in free ribosomes. sci-hub.se Furthermore, primary hippocampal cultures have been used to study the effects of caged puromycin derivatives, where light activation uncages the molecule, allowing for its incorporation and subsequent analysis of protein synthesis in a temporally controlled manner.

In vivo models are crucial for understanding protein synthesis in the context of a whole organism. O-propargyl-puromycin (OP-puro), an alkyne-containing analog of puromycin, has been administered to mice via intraperitoneal injection to measure protein synthesis in various tissues, including bone marrow, small intestine, skeletal muscle, skin, spleen, and liver. Following administration, cells of interest can be isolated and the amount of newly synthesized protein quantified using techniques like flow cytometry. This approach allows for the cell-type-specific quantification of protein synthesis. For instance, studies in mice have used this method to examine the upregulation of protein synthesis in activated T cells. elifesciences.org Another innovative in vivo application involves a technique called POPPi (PGA-dependent OPP incorporation) in Drosophila. This method uses a "caged" version of OPP that is only activated in specific cells expressing the enzyme Penicillin G acylase (PGA), enabling cell-type-specific labeling of the nascent proteome in the fly brain. biorxiv.org

A powerful technique that bridges in vitro and in vivo applications is the combination of non-canonical amino acid tagging or puromycylation with a proximity-ligation assay (FUNCAT-PLA or Puro-PLA). nih.gov This method allows for the visualization of specific, newly synthesized proteins in situ. It has been used in cultured hippocampal neurons to detect the synthesis of proteins like Camk2a and in spinal cord motor neurons to detect newly synthesized HSPA8. nih.gov

Table 2: Examples of In vitro and In vivo Models Using Puromycin Analogs

| Model Type | Specific Model | Puromycin Analog/Method | Application/Finding | Reference |

|---|---|---|---|---|

| In vitro | E. coli and Haloferax gibbonsii ribosomes | [3H]-p-azidopuromycin | Probing the puromycin binding site in the peptidyl-transferase center. | sci-hub.se |

| In vitro | Primary hippocampal cultures | Caged puromycin derivatives | Temporally controlled study of protein synthesis upon photo-activation. | |

| In vivo | Mice | O-propargyl-puromycin (OP-puro) | Quantification of protein synthesis in various tissues and specific cell types. | elifesciences.org |

| In vivo | Drosophila | Phenylacetyl-OPP (PhAc-OPP) / POPPi | Cell type-specific labeling of the nascent proteome in the brain. | biorxiv.org |

| In situ / In vitro | Cultured hippocampal and spinal cord motor neurons | FUNCAT-PLA / Puro-PLA | Visualization of specific newly synthesized proteins. | nih.gov |

Future Directions and Emerging Research Avenues Utilizing 4 Azidopuromycin

Development of Multiplexed Labeling and Imaging Strategies

A significant area of future development lies in creating and refining multiplexed labeling and imaging techniques that utilize 4-azidopuromycin. Multiplexing allows researchers to simultaneously visualize and track multiple proteins or cellular processes within a single sample, providing a more comprehensive picture of cellular dynamics. youtube.com

Current strategies often rely on fluorescent probes that are attached to the azide (B81097) group of this compound after it has been incorporated into nascent polypeptide chains. mdpi.com Future research will likely focus on expanding the palette of available fluorescent labels, enabling the simultaneous tracking of a larger number of proteins. This could involve the development of novel fluorophores with distinct spectral properties to minimize overlap and improve signal detection.

Furthermore, the integration of this compound with other labeling technologies holds great promise. For instance, combining it with genetically encoded fluorescent proteins or other bioorthogonal labeling methods could enable researchers to simultaneously monitor protein synthesis, localization, and interaction with other molecules in real-time. mdpi.com

Advancements in Quantitative Proteomics via this compound Labeling

Quantitative proteomics, the large-scale study of protein abundance, is another field set to be revolutionized by advancements in this compound labeling. technologynetworks.com By combining this compound labeling with mass spectrometry-based techniques, researchers can quantify the rate of synthesis for thousands of proteins simultaneously.

Future developments in this area will likely focus on improving the accuracy and throughput of these methods. technologynetworks.com This could involve the refinement of existing quantitative proteomics strategies such as isobaric tags for relative and absolute quantitation (iTRAQ) and tandem mass tags (TMT), making them more compatible with this compound-based workflows. Enhanced analytical techniques will allow for more precise measurements of changes in protein synthesis in response to various stimuli or in different disease states.

Applications in Investigating Specific Disease States with Translational Dysregulation

Translational dysregulation, the abnormal control of protein synthesis, is a hallmark of many diseases, including cancer, neurodegenerative disorders, and viral infections. cea.frpasteur.fr this compound provides a powerful tool to investigate these pathologies at a molecular level.

Cancer: In cancer research, this compound can be used to identify proteins that are aberrantly synthesized in tumor cells, potentially revealing new therapeutic targets. cancerresearch.orgcancer.govrsc.org For example, researchers can compare the proteomes of cancerous and healthy cells to pinpoint proteins whose synthesis is upregulated in the disease state.

Neurodegenerative Diseases: In the context of neurodegenerative diseases like Alzheimer's and Parkinson's, this compound can help elucidate how protein synthesis is disrupted in affected neurons. cea.fr This could lead to a better understanding of disease progression and the development of novel therapeutic strategies. cea.fr

Viral Infections: Viruses hijack the host cell's machinery to produce their own proteins. This compound can be used to study this process in detail, identifying the specific host proteins that are required for viral replication. This knowledge could be used to develop antiviral therapies that target these host factors.

Integration with Single-Cell Resolution Technologies

The ability to study biological processes at the single-cell level has revolutionized our understanding of cellular heterogeneity. Integrating this compound labeling with single-cell technologies is a key area for future research. biorxiv.org

By combining this compound with techniques like single-cell RNA sequencing (scRNA-seq) and single-cell proteomics, researchers can simultaneously analyze the transcriptome and the newly synthesized proteome of individual cells. biorxiv.orgmdpi.comnih.gov This multi-omics approach will provide an unprecedented level of detail about the molecular state of individual cells and how they contribute to the function of complex tissues. mdpi.com For instance, it could be used to identify rare cell populations with distinct protein synthesis profiles that play a critical role in disease.

Exploration of Novel Bioorthogonal Chemistries for Enhanced Performance

The utility of this compound is dependent on the efficiency and specificity of the bioorthogonal chemical reactions used to attach reporter molecules to the azide group. pcbiochemres.com While "click chemistry" reactions are commonly used, there is always room for improvement. ontosight.aipcbiochemres.com

Future research will likely focus on the development of novel bioorthogonal chemistries with enhanced kinetics, selectivity, and biocompatibility. pcbiochemres.com This could involve the design of new catalysts or the exploration of entirely new reaction schemes. The goal is to develop reactions that are faster, more efficient, and less likely to interfere with normal cellular processes.

Elucidation of Post-Translational Regulatory Mechanisms through Nascent Chain Analysis

Proteins often undergo modifications after they are synthesized, a process known as post-translational modification (PTM). thermofisher.com These modifications play a critical role in regulating protein function. thermofisher.com this compound can be used to study PTMs that occur co-translationally, meaning while the protein is still being synthesized. researchgate.netnumberanalytics.com

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 4-Azidopuromycin, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves azide introduction to a puromycin backbone. Key steps include:

- Azidation : Use copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the azide group, ensuring stoichiometric control to avoid side reactions .

- Purification : Employ reverse-phase HPLC with a C18 column, using gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate the product .

- Optimization : Monitor reaction temperature (25–40°C) and pH (6.5–7.5) to balance reaction rate and stability. Use TLC or LC-MS for real-time tracking .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to confirm azide incorporation (δ 3.5–4.0 ppm for adjacent protons) and aromatic proton shifts in the puromycin moiety .

- HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS, expected [M+H]⁺ ~500–550 Da) .

- HPLC-PDA : Pair with photodiode array detection to assess purity (>95%) and identify UV-active impurities (λ = 260 nm) .

Q. How should researchers design in vitro assays to evaluate this compound’s ribosomal inhibition activity?

- Methodological Answer :

- Ribosomal Binding Assay : Use cell-free translation systems (e.g., rabbit reticulocyte lysate) with luciferase reporters. Compare IC₅₀ values against puromycin controls .

- Control Groups : Include puromycin (positive control) and azide-free analogs to isolate the azide’s effect .

- Data Normalization : Express activity as % inhibition relative to untreated lysates, with triplicate technical replicates .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be systematically resolved?

- Methodological Answer :

- Meta-Analysis : Aggregate data from peer-reviewed studies (excluding non-validated sources like ) and assess variables: cell type, assay duration, and azide stability .

- Replicate Key Studies : Reproduce experiments under standardized conditions (e.g., fixed ATP concentration, pH 7.4 buffers) to isolate confounding factors .

- Error Analysis : Quantify batch-to-batch variability in synthesis (e.g., azide group decomposition rates) via accelerated stability testing (40°C/75% RH for 14 days) .

Q. What strategies optimize this compound’s cell permeability for prokaryotic vs. eukaryotic ribosomal targeting?

- Methodological Answer :

- Prokaryotic Systems : Modify lipophilicity via ester prodrugs (e.g., acetyl-protected azides) to enhance Gram-negative bacterial uptake .

- Eukaryotic Systems : Use cell-penetrating peptides (CPPs) conjugated to this compound via cleavable linkers (e.g., disulfide bonds) .

- Permeability Assays : Compare intracellular concentrations via LC-MS in HEK293 (eukaryotic) vs. E. coli (prokaryotic) models .

Q. How can researchers mechanistically differentiate this compound’s ribosomal binding from off-target RNA interactions?

- Methodological Answer :

- Crosslinking Studies : UV-irradiate treated ribosomes (λ = 365 nm) to stabilize azide-RNA adducts, followed by RNase digestion and LC-MS/MS to identify binding sites .

- Competitive Assays : Co-incubate with excess puromycin; reduced inhibition indicates shared binding sites .

- Cryo-EM : Resolve ribosome-4-Azidopuromycin complexes at <3.5 Å resolution to map interaction motifs .

Q. What statistical approaches are recommended for analyzing dose-response heterogeneity in this compound studies?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Report R² and 95% confidence intervals .

- Outlier Detection : Apply Grubbs’ test (α = 0.05) to exclude technical anomalies .

- Multivariate Analysis : Use PCA to cluster datasets by variables like cell viability and azide stability .

Methodological Best Practices

- Data Reporting : Follow journal guidelines (e.g., Reviews in Analytical Chemistry) for structured abstracts, including rationale, methods, results, and principal conclusions .

- Contradiction Management : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses when resolving conflicting data .

- Ethical Compliance : Disclose synthesis protocols and raw data in supplementary materials to ensure reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.